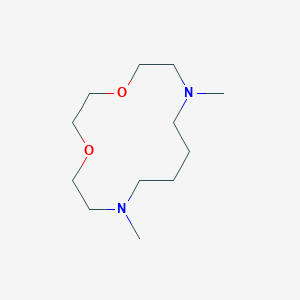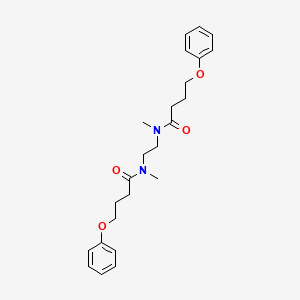
zinc;diiodide;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc diiodide dihydrate is an inorganic compound with the chemical formula ZnI₂·2H₂O. It is a white crystalline solid that readily absorbs moisture from the atmosphere. This compound is known for its high solubility in water and its ability to decompose upon heating, releasing iodine gas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc diiodide dihydrate can be synthesized through the direct reaction of zinc and iodine in water or by treating zinc with iodine in an aqueous solution . The reaction is typically carried out under reflux conditions to ensure complete dissolution of the reactants: [ \text{Zn} + \text{I}_2 \rightarrow \text{ZnI}_2 ]
Industrial Production Methods
Industrial production of zinc diiodide dihydrate involves similar methods, often utilizing zinc metal and iodine in a controlled aqueous environment. The reaction is monitored to ensure the complete formation of the dihydrate form, and the product is then crystallized and purified.
Chemical Reactions Analysis
Types of Reactions
Zinc diiodide dihydrate undergoes several types of chemical reactions, including:
Decomposition: When heated, it decomposes to release iodine gas[ \text{ZnI}_2 \rightarrow \text{Zn} + \text{I}_2 ]
Reaction with Bases: It reacts with strong bases like sodium hydroxide to form zinc hydroxide and sodium iodide[ \text{ZnI}_2 + 2\text{NaOH} \rightarrow \text{Zn(OH)}_2 + 2\text{NaI} ]
Common Reagents and Conditions
Common reagents used in reactions with zinc diiodide dihydrate include strong bases (e.g., sodium hydroxide) and reducing agents. The reactions are typically carried out under standard laboratory conditions.
Major Products Formed
The major products formed from these reactions include zinc hydroxide, sodium iodide, and elemental iodine, depending on the specific reaction conditions .
Scientific Research Applications
Zinc diiodide dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which zinc diiodide dihydrate exerts its effects involves its role as a Lewis acid. It can catalyze various organic reactions by accepting electron pairs from reactants, thereby facilitating the formation of new chemical bonds. In biological systems, zinc ions play a crucial role in enzyme function and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Zinc chloride (ZnCl₂)
- Zinc bromide (ZnBr₂)
- Zinc fluoride (ZnF₂)
Comparison
Zinc diiodide dihydrate is unique among these compounds due to its high solubility in water and its ability to release iodine gas upon decomposition. Unlike zinc chloride and zinc bromide, which are more commonly used in industrial applications, zinc diiodide dihydrate finds specific uses in organic synthesis and electron microscopy .
Properties
CAS No. |
61413-91-0 |
|---|---|
Molecular Formula |
H4I2O2Zn |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
zinc;diiodide;dihydrate |
InChI |
InChI=1S/2HI.2H2O.Zn/h2*1H;2*1H2;/q;;;;+2/p-2 |
InChI Key |
LPYNXSKBOFTPMH-UHFFFAOYSA-L |
Canonical SMILES |
O.O.[Zn+2].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14570108.png)



![6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one](/img/structure/B14570128.png)
![Diethyl [(methylsulfanyl)ethynyl]phosphonate](/img/structure/B14570133.png)




![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}ethyl)-1H-imidazole](/img/structure/B14570148.png)
